5-Phenylhexan-2-one
CAS No.: 18216-74-5
Cat. No.: VC21010827
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18216-74-5 |
|---|---|
| Molecular Formula | C12H16O |
| Molecular Weight | 176.25 g/mol |
| IUPAC Name | 5-phenylhexan-2-one |
| Standard InChI | InChI=1S/C12H16O/c1-10(8-9-11(2)13)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
| Standard InChI Key | UBTPKYDISLNBLJ-UHFFFAOYSA-N |
| SMILES | CC(CCC(=O)C)C1=CC=CC=C1 |
| Canonical SMILES | CC(CCC(=O)C)C1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
5-Phenylhexan-2-one (CAS number: 18216-74-5) is characterized by a six-carbon chain with a ketone functional group at the second carbon and a phenyl group at the fifth carbon position. This structural arrangement creates a molecule with both polar and nonpolar regions, influencing its chemical behavior and applications.
Structural Identifiers
The compound is represented by several chemical identifiers that precisely define its molecular structure:
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.25 g/mol |
| Exact Mass | 176.120115 u |
| SMILES | CC(CCC(=O)C)C1=CC=CC=C1 |
| InChI | InChI=1S/C12H16O/c1-10(8-9-11(2)13)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
| InChIKey | UBTPKYDISLNBLJ-UHFFFAOYSA-N |
Sources: Data compiled from PubChem and spectral databases
Physical and Chemical Properties
5-Phenylhexan-2-one exhibits characteristic properties of ketones while also being influenced by its phenyl substituent:
| Property | Value |
|---|---|
| Physical State | Not specified in available data |
| Molecular Weight | 176.25 g/mol |
| Spectrum Validation Score (Vapor Phase IR) | 0.929502 |
| EPA TSCA Status | Inactive |
| Chiral Center | Present at C-5 position |
Note: Limited physical property data is available in current research literature
The compound contains a chiral center at the carbon bearing the phenyl group, indicating potential for stereoisomerism that could be exploited in stereoselective synthesis applications.
Synthesis Methods
Several synthetic routes have been established for preparing 5-phenylhexan-2-one, with the Friedel-Crafts reaction being particularly significant.
Spectroscopic and Analytical Data
Spectroscopic data provides crucial information for structural confirmation and purity assessment of 5-phenylhexan-2-one.
Infrared Spectroscopy
Vapor phase IR spectroscopy has been employed for characterizing 5-phenylhexan-2-one, with a spectrum validation score of 0.929502 indicating high reliability of the spectral data . The IR spectrum would typically show a strong carbonyl (C=O) stretching band around 1710-1720 cm⁻¹, characteristic of ketones.
Mass Spectrometry Data
Mass spectrometry provides valuable information for compound identification through predicted collision cross section (CCS) data for various adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 177.12740 | 140.6 |
| [M+Na]⁺ | 199.10934 | 152.9 |
| [M+NH₄]⁺ | 194.15394 | 149.3 |
| [M+K]⁺ | 215.08328 | 146.1 |
| [M-H]⁻ | 175.11284 | 142.8 |
| [M+Na-2H]⁻ | 197.09479 | 147.4 |
| [M]⁺ | 176.11957 | 142.9 |
| [M]⁻ | 176.12067 | 142.9 |
Source: PubChemLite database information
Applications and Uses
The applications of 5-phenylhexan-2-one span several domains within chemical research and development.
Organic Synthesis
5-Phenylhexan-2-one serves as a valuable intermediate in organic synthesis, acting as a precursor for more complex molecules. Its reactivity profile allows participation in various transformations:
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Nucleophilic additions to the carbonyl group
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Reductions to corresponding alcohols
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Enolate chemistry for carbon-carbon bond formation
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Potential use in stereoselective synthesis exploiting the chiral center
The compound's utility as a building block stems from its bifunctional nature, containing both a reactive ketone group and a phenyl substituent that can undergo further functionalization.
Research Applications
In laboratory settings, 5-phenylhexan-2-one is primarily utilized for research and development purposes. Its well-defined structure makes it suitable for studying:
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Reaction mechanisms
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Stereoselective transformations
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Method development for asymmetric synthesis
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Structure-property relationships in ketones
Comparison with Structurally Related Compounds
The chemical literature describes several compounds structurally related to 5-phenylhexan-2-one, providing context for understanding its chemical behavior.
Structural Analogs Table
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | CAS Number |
|---|---|---|---|---|
| 5-Phenylhexan-2-one | C₁₂H₁₆O | 176.25 g/mol | Reference compound | 18216-74-5 |
| 5-Methyl-5-phenyl-2-hexanone | C₁₃H₁₈O | 190.28 g/mol | Additional methyl at C-5 | 14128-61-1 |
| 2-Methyl-5-phenylhexan-2-ol | C₁₃H₂₀O | 192.30 g/mol | Alcohol instead of ketone, additional methyl | - |
| 6-Phenylhexan-2-one | C₁₂H₁₆O | 176.25 g/mol | Phenyl at C-6 instead of C-5 | 14171-89-2 |
| 5-Methyl-3-phenylhexan-2-one | C₁₃H₁₈O | 190.28 g/mol | Phenyl at C-3, additional methyl | 103392-12-7 |
| (4R,5R)-4-hydroxy-5-phenylhexan-2-one | C₁₂H₁₆O₂ | 192.25 g/mol | Additional hydroxyl at C-4 | - |
Sources: Data compiled from multiple chemical databases and literature sources
Structure-Property Relationships
The structural variations among these compounds demonstrate how subtle molecular modifications affect physical and chemical properties:
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Addition of methyl groups (as in 5-methyl-5-phenyl-2-hexanone) increases molecular weight and lipophilicity while potentially affecting reactivity at the adjacent carbon
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Positional isomers (such as 6-phenylhexan-2-one) maintain identical molecular formulas but may exhibit different physical properties and reactivity patterns
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Functional group variations (alcohols vs. ketones) significantly affect hydrogen bonding capabilities, solubility, and chemical reactivity
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Stereochemistry (as in the 4R,5R isomer) introduces spatial considerations that impact molecular recognition and reactivity
These structure-property relationships provide valuable insights for designing molecules with specific desired properties.
Current Research Trends
Research involving 5-phenylhexan-2-one continues to evolve, with several areas showing particular promise.
Synthetic Methodology Development
The compound has been studied in the context of Friedel-Crafts reactions, serving as an example of regioselective alkylation. This research contributes to broader understanding of directing effects in aromatic substitution reactions and could lead to improved synthetic methodologies.
Spectroscopic Characterization
Advanced spectroscopic techniques, including collision cross-section measurements in mass spectrometry, are being applied to compounds like 5-phenylhexan-2-one to develop more accurate identification and characterization methods . These approaches enhance analytical capabilities relevant to quality control and structural verification.
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